An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Substituted anilines, as privileged scaffolds, are foundational to the development of a vast array of pharmaceuticals and functional materials.[1] This guide focuses on a unique, polysubstituted aniline, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline , a molecule poised for significant interest due to its complex substitution pattern which suggests intriguing electronic and steric properties.
Our approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently engage with this and other novel chemical entities.
Molecular Structure and Predicted Physicochemical Profile
The unique arrangement of electron-withdrawing groups on the aniline ring of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline dictates its reactivity and physical properties. The interplay between the ortho-fluoro, meta-chloro, and para-amino trifluoromethyl substituents creates a distinct electronic environment that influences everything from its acid-base character to its intermolecular interactions.
Structural Overview
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IUPAC Name: 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
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Molecular Formula: C₇H₄ClF₄N
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Predicted Molecular Weight: 213.56 g/mol
The spatial arrangement of the substituents is crucial. The ortho-fluoro group can engage in intramolecular hydrogen bonding with the amino group, potentially influencing its conformation and basicity. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the chlorine and fluorine atoms, is expected to significantly reduce the electron density of the aromatic ring and the basicity of the amino group.
Predicted Physicochemical Parameters
The following table presents a comparative analysis of experimentally determined properties of structurally related isomers, which informs the predicted values for our target compound.
| Property | 3-Chloro-2-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)aniline | 3-Chloro-5-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (Predicted) |
| CAS Number | 432-21-3[2] | 320-51-4[3] | 69411-05-8[4] | Not Available |
| Molecular Weight ( g/mol ) | 195.57[2] | 195.57[3] | 195.57[5] | 213.56 |
| Melting Point (°C) | Data not readily available | Data not readily available | Data not readily available | Likely a low-melting solid or liquid at room temperature |
| Boiling Point (°C) | Data not readily available | Data not readily available | 218.2 (Predicted)[5] | > 220 |
| pKa (Predicted) | Data not readily available | Data not readily available | 2.32[5] | < 2.0 |
| LogP (Predicted) | 2.8[2] | 3.5[3] | Data not readily available | 3.0 - 3.5 |
Causality Behind Predictions:
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Boiling Point: The introduction of a fluorine atom is expected to increase the molecular weight and potentially the dipole moment, leading to a slightly higher boiling point compared to its non-fluorinated analogue.
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pKa: The addition of a highly electronegative fluorine atom ortho to the amino group will further decrease the basicity of the aniline nitrogen due to a strong inductive effect and potential hydrogen bonding, resulting in a lower pKa value compared to isomers lacking this feature.[6]
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LogP (Lipophilicity): The presence of an additional fluorine atom will increase the overall lipophilicity of the molecule.
Experimental Determination of Physicochemical Properties: A Validating Workflow
The following section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline.
Workflow for Physicochemical Characterization
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
Melting and Boiling Point Determination
Expertise & Experience: The sharpness of the melting point is a primary indicator of purity.[6] For boiling point, especially for small sample quantities, a micro-boiling point method is efficient and minimizes sample loss.
Protocol for Melting Point Determination (Capillary Method):
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Ensure the sample is crystalline and dry.
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Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample rapidly to about 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Protocol for Micro-Boiling Point Determination:
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Place a small amount of the liquid sample into a small diameter test tube.
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Invert a sealed-end capillary tube into the liquid.
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Attach the test tube to a thermometer and heat it in a suitable bath (e.g., silicone oil).
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point. Record this temperature.
Solubility Profile
Trustworthiness: A systematic solubility assessment in a range of solvents provides a comprehensive understanding of the compound's polarity and potential for formulation.
Protocol for Solubility Determination:
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Add approximately 10 mg of the compound to 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in a small vial.
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Vortex the mixture for 1 minute.
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Visually inspect for the presence of undissolved solid.
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If undissolved solid is present, the compound is classified as "insoluble" or "sparingly soluble."
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If the solid dissolves completely, the compound is "soluble."
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For quantitative solubility, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
Acidity Constant (pKa) Determination
Authoritative Grounding: Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds.
Protocol for pKa Determination by Potentiometric Titration:
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Accurately weigh and dissolve a known amount of the aniline in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the free base and its conjugate acid.
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Calibrate a pH meter with standard buffer solutions.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point.
Caption: A streamlined workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation and further insight into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential. The predicted spectra will be complex due to the various couplings between protons, carbons, and fluorine.
Predicted ¹H NMR Spectral Features:
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Aromatic Region (δ 6.5-8.0 ppm): Two aromatic protons will likely appear as complex multiplets due to H-H and H-F couplings.
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Amine Protons (δ 4.0-6.0 ppm): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Features:
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Aromatic Carbons (δ 100-160 ppm): Seven distinct signals are expected. The carbons bonded to fluorine and the trifluoromethyl group will show characteristic C-F couplings.
Predicted ¹⁹F NMR Spectral Features:
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CF₃ Group: A singlet around -60 to -65 ppm.
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Aromatic Fluorine: A multiplet, with its chemical shift influenced by the other substituents.
Protocol for NMR Sample Preparation:
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Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.
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Cap the NMR tube and ensure the solution is free of any particulate matter.
Fourier-Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR provides confirmation of key functional groups.
Predicted Characteristic FTIR Absorptions:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-F Stretching (CF₃): Strong absorptions in the 1100-1300 cm⁻¹ region.
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C-Cl Stretching: In the fingerprint region, typically 600-800 cm⁻¹.
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Aromatic C=C Stretching: Peaks around 1450-1600 cm⁻¹.
Protocol for ATR-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the sample (solid or liquid) directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
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Clean the crystal thoroughly with a suitable solvent after analysis.
Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which is characteristic of the compound's structure.
Predicted Mass Spectrum Features:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (213.56 g/mol ).
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Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[7]
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Fragmentation: Expect fragmentation patterns involving the loss of small molecules or radicals, such as HCN from the aniline ring or cleavage of the C-C bond adjacent to the trifluoromethyl group.
Protocol for GC-MS Analysis:
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Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The sample will be vaporized and separated on the GC column based on its boiling point and polarity.
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The separated components will then be ionized and analyzed by the mass spectrometer.
Conclusion and Future Directions
While a complete experimental profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is yet to be established in the public domain, this guide provides a robust framework for its characterization. The predictive analysis, based on sound chemical principles and data from related structures, offers a strong starting point for researchers. The detailed experimental protocols provided herein are designed to be both authoritative and practical, enabling the generation of high-quality, reliable data.
The unique electronic and steric properties suggested by its structure make 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline a compelling target for further investigation in medicinal chemistry and materials science. The elucidation of its definitive physicochemical properties will be a critical step in unlocking its full potential.
References
- Nasri S., Bayat M., et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. 2024-12-11.
- 3-Chloro-2-(trifluoromethyl)aniline. PubChem.
- 4-Chloro-3-(trifluoromethyl)aniline. PubChem.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
- 3-Chloro-5-(trifluoromethyl)aniline. ChemBK. 2024-04-09.
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed.
- Organic Compounds Containing Halogen
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. 2024-09-24.
- Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
- Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
- A brief review on aniline and its derivatives.
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